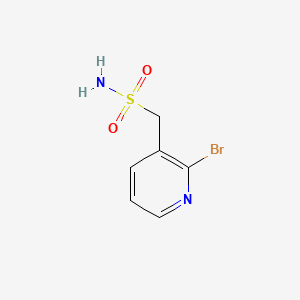![molecular formula C8H4ClF3N2 B6605544 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 2230804-23-4](/img/structure/B6605544.png)
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine, also known as CTP, is an organic compound that has been used in a variety of scientific applications. It is a versatile compound that can be used to synthesize a variety of other compounds, as well as having a range of biochemical and physiological effects.
Applications De Recherche Scientifique
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has a wide range of scientific research applications. It has been used as a starting material for the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in a variety of reactions, including the oxidation of alcohols, the synthesis of amines, and the hydrolysis of esters. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has been used in the synthesis of a variety of other compounds, such as heterocyclic compounds and heterocyclic containing compounds.
Mécanisme D'action
The mechanism of action of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is not well understood. However, it is believed to act as a Lewis acid, which is capable of forming strong bonds with other molecules. This allows 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine to act as a catalyst in a variety of reactions, as well as to form a variety of other compounds. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has been shown to be a potent inhibitor of enzymes, which may explain its ability to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine are not well understood. However, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has been shown to have a variety of effects on the body, including the inhibition of enzymes, the inhibition of the growth of bacteria, and the inhibition of the growth of cancer cells. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has been shown to have a variety of anti-inflammatory effects, as well as a variety of anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is its ability to act as a catalyst in a variety of reactions. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments. However, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is not as stable as some other compounds, and can decompose over time. Additionally, 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine can cause toxicity if ingested, and should be handled with care.
Orientations Futures
There are a number of potential future directions for 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine research. One potential direction is the development of new synthesis methods for 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine. Additionally, further research into the biochemical and physiological effects of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine could lead to new applications for the compound. Additionally, further research into the mechanism of action of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine could lead to new ways of using the compound in laboratory experiments. Finally, further research into the safety and toxicity of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine could lead to new ways of using the compound in a variety of applications.
Méthodes De Synthèse
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is typically synthesized through a three-step process. The first step involves the reaction of 4-chloro-3-fluoropyridine with trifluoromethanesulfonic anhydride in the presence of N-methylmorpholine. This reaction results in the formation of the desired 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine product. The second step involves the reaction of the 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine product with N-methylmorpholine and trifluoromethanesulfonic anhydride. This reaction produces a mixture of 3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine and its isomer, 4-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine. The third step involves the purification of the two isomers through column chromatography.
Propriétés
IUPAC Name |
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-2-14-6-3-13-1-4(7(5)6)8(10,11)12/h1-3,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLTWNIYGNFLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)

![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)



![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![tert-butyl 2-[(2-cyclopropylethyl)sulfanyl]-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6605560.png)
![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)
![N-{[4-(difluoromethyl)phenyl]methyl}-2-oxo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6605573.png)